molecular formula C23H25N5O2 B3209093 N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide CAS No. 1058193-89-7

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

Cat. No.: B3209093
CAS No.: 1058193-89-7
M. Wt: 403.5 g/mol
InChI Key: RAVQMMWZMXWHNM-UHFFFAOYSA-N
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Description

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic small molecule featuring a piperazine-carboxamide core, a structure prevalent in numerous pharmacologically active compounds. Piperazine derivatives are extensively utilized in medicinal chemistry due to their versatility as building blocks and their ability to interact with a range of biological targets, particularly in the central nervous system . Related N-benzyl piperazine-1-carboxamide compounds have demonstrated significant potential as antagonists for specific G-protein coupled receptors (GPCRs). For instance, structurally similar molecules are investigated as potent and selective antagonists for muscarinic receptor 4 (M4), a target for treating neurological diseases such as Parkinson's . Other close analogs have shown high selectivity as α1D/1A-adrenoceptor (AR) antagonists. Research on such compounds indicates potential applications in managing conditions like benign prostatic hyperplasia (BPH), where they may suppress pathological prostate growth through both anti-proliferative and pro-apoptotic mechanisms . The presence of the methoxyphenyl-pyridazine moiety in this compound suggests potential for unique receptor binding affinity and selectivity. As a research chemical, it serves as a valuable scaffold for designing novel receptor modulators and probing complex biological pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2/c1-30-21-10-6-5-9-19(21)20-11-12-22(26-25-20)27-13-15-28(16-14-27)23(29)24-17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVQMMWZMXWHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 2-methoxybenzaldehyde with hydrazine hydrate to form 2-methoxyphenylhydrazine. This intermediate is then cyclized with a suitable reagent to form the pyridazinyl ring.

    Piperazine Derivatization: The pyridazinyl intermediate is then reacted with piperazine to form the piperazine derivative.

    Benzylation: The final step involves the benzylation of the piperazine derivative using benzyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The pyridazinyl ring can be reduced under specific conditions to form a dihydropyridazine derivative.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Structural Overview

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide belongs to the class of piperazine derivatives. Its structure includes:

  • Benzyl Group : Enhances lipophilicity and receptor binding.
  • Methoxyphenyl Group : Potentially increases biological activity through electronic effects.
  • Pyridazine Core : Known for diverse pharmacological properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, making it a candidate for therapeutic applications:

  • Antimicrobial Activity : Studies have shown significant inhibitory effects against various pathogens, including Mycobacterium tuberculosis H37Ra. The compound has demonstrated IC50 values ranging from 1.35 to 2.18 μM against this strain, indicating its potential as an anti-tubercular agent.
  • Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity, although further studies are required to elucidate its mechanisms and efficacy against different cancer types.
  • Neurological Applications : The compound's interactions with neurotransmitter receptors position it as a candidate for treating neurological disorders, potentially acting as a modulator of muscarinic receptors .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazine Core : Reacting hydrazine with a suitable dicarbonyl compound forms the pyridazine ring.
  • Substitution Reactions : Introduction of the methoxyphenyl group occurs through aryl halide substitution using palladium catalysts.
  • Piperazine Attachment : The piperazine moiety is introduced via nucleophilic substitution.
  • Carboxamide Formation : The final step involves reacting the piperazine derivative with benzyl isocyanate.

Mechanism of Action

The mechanism of action of N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Variations

The target compound shares structural motifs with several piperazine-carboxamide derivatives, differing primarily in substituent groups and their positions:

Compound Name / ID Core Structure Key Substituents Reference
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide Pyridazine-piperazine-carboxamide 2-Methoxyphenyl (pyridazine), benzyl (carboxamide) N/A
PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] Pyridazine-piperazine-carboxamide Chroman-4-yl (trifluoromethyl), pyridazin-3-yl
N-[5-(4-{[4-(3-methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) Pyridine-piperazine-carboxamide 3-Methoxybenzoyl (piperazine), acetyl (pyridine)
BG13856 (N-(2-methoxyphenyl)-4-{6-[(pyridin-4-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide) Pyridazine-piperazine-carboxamide 2-Methoxyphenyl (carboxamide), pyridin-4-ylamino (pyridazine)
p-MPPI (4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine) Piperazine-carboxamide 2-Methoxyphenyl (piperazine), p-iodobenzamido-ethylpyridine

Key Observations :

  • The 2-methoxyphenyl group in the target compound and p-MPPI () may enhance interactions with aromatic receptor binding pockets.
  • Replacement of the benzyl group with chromane (PKM-833, ) or pyridinylamino (BG13856, ) alters hydrophobicity and steric bulk, impacting blood-brain barrier penetration or target selectivity.
  • The 3-methoxybenzoyl substituent in compound 8d () demonstrates the effect of methoxy positioning on solubility and crystallinity.

Physicochemical Properties

Comparative data on melting points (MP) and molecular weights (MW) highlight the influence of substituents:

Compound Name / ID MP (°C) MW (g/mol) Key Substituent Impact
This compound Not reported ~447.5 Benzyl group increases lipophilicity.
Compound 8d (3-methoxybenzoyl) 207–209 458 Acetylpyridine and 3-methoxybenzoyl enhance crystallinity.
Compound 8e (2,2-dimethylpropanamide) 190–193 538 Bulky 2,2-dimethylpropanamide increases MW and lowers MP.
BG13856 Not reported 405.45 Pyridin-4-ylamino group reduces MW compared to benzyl.

Key Observations :

  • Bulky substituents (e.g., trifluoromethyl in PKM-833) generally increase molecular weight and may reduce melting points.
  • Methoxy groups in ortho positions (target compound, p-MPPI) contribute to moderate lipophilicity, balancing solubility and membrane permeability.

Pharmacological Profiles

Receptor Binding and Selectivity
  • The carboxamide linker is critical for competitive antagonism .
  • PKM-833 : As a fatty acid amide hydrolase (FAAH) inhibitor, its chromane substituent enhances brain penetration, unlike the benzyl group in the target compound, which may limit CNS access .
  • D3 Receptor Ligands (e.g., 8j) : Carboxamide linkers in piperazine derivatives are essential for D3 selectivity (>1000-fold over D2). Removal of the carbonyl group reduces D3 affinity by >100-fold, underscoring the importance of this moiety in the target compound .
Antimicrobial and Antimalarial Activity
  • Compounds with fluoropyridinyl () or imidazopyridazine () cores exhibit antimicrobial activity, but the target compound’s 2-methoxyphenyl group may shift therapeutic focus toward neurological targets.

Structure-Activity Relationship (SAR) Insights

  • Carboxamide Linker : Critical for receptor binding (e.g., D3 selectivity in , 5-HT1A antagonism in ).
  • Methoxy Positioning : Ortho-substitution (target compound, p-MPPI) vs. meta-substitution (compound 8d, ) affects steric interactions and electronic effects.
  • Aromatic Substituents : Electron-withdrawing groups (e.g., trifluoromethyl in PKM-833, ) enhance enzyme inhibition, while electron-donating groups (methoxy) may favor receptor antagonism.

Biological Activity

N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is characterized by a unique structural configuration that includes a benzyl group, a methoxyphenyl group, and a pyridazinyl moiety attached to a piperazine ring. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Structural Features

The structural complexity of this compound contributes significantly to its biological activity. The presence of various functional groups allows for diverse interactions with biological targets. The following table summarizes key structural features and their implications:

Structural Feature Description Biological Implication
Benzyl GroupA common moiety in medicinal chemistryEnhances lipophilicity and receptor binding
Methoxyphenyl GroupAffects electronic properties and stericsPotentially increases affinity for specific receptors
Pyridazinyl MoietyContributes to the compound's overall stability and reactivityMay interact with enzymes or receptors involved in signaling

2. Biological Activity

Research indicates that this compound exhibits various biological activities, including:

2.1 Anticancer Activity
Studies have shown that compounds similar to this compound possess anticancer properties. For instance, derivatives with similar structural motifs have demonstrated efficacy against colon carcinoma cell lines, suggesting potential applications in cancer therapy .

2.2 Anticonvulsant Activity
The compound's structure suggests possible interactions with neurotransmitter systems. Similar piperazine derivatives have been evaluated for anticonvulsant activity, showing promise in seizure models . The structure-activity relationship (SAR) analyses indicate that modifications at the benzyl position can significantly impact anticonvulsant efficacy.

2.3 Antimicrobial Properties
Pyridazine derivatives are known for their antimicrobial activities. Preliminary studies on related compounds indicate potential effectiveness against various bacterial strains . The unique functional groups in this compound may enhance its antibacterial properties.

The specific mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets:

  • Receptor Modulation: It is believed that the compound interacts with neurotransmitter receptors, potentially modulating their activity and influencing neuronal signaling pathways.
  • Enzyme Inhibition: The structural components may allow for binding to specific enzymes, affecting metabolic pathways relevant to disease processes.

4. Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

Case Study 1: Anticancer Efficacy
A study evaluated a series of piperazine derivatives for their anticancer activity against various cell lines, revealing that modifications at the piperazine nitrogen significantly influenced cytotoxicity profiles. The findings suggest that N-benzyl substitutions enhance activity against certain cancer types.

Case Study 2: Anticonvulsant Screening
In another investigation, a range of piperazine derivatives was screened for anticonvulsant properties using established animal models. Compounds exhibiting similar structural features showed significant protection against seizures, indicating that N-benzyl modifications may enhance therapeutic potential in epilepsy .

Q & A

Q. What synthetic methodologies are recommended for preparing N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Pyridazine Ring Formation : React hydrazine with a dicarbonyl precursor (e.g., maleic anhydride) under reflux conditions .
  • Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination. For example, alkylation of aromatic amines with bis(2-chloroethyl)amine in sulfolane at 150°C generates the piperazine core .
  • Carboxamide Functionalization : React the intermediate with benzyl isocyanate or a carbamoyl chloride derivative in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base .
  • Purification : Employ recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, methanol/DCM gradient) .

Table 1 : Key Reaction Conditions from Literature

StepReagents/ConditionsYieldReference
Pyridazine FormationHydrazine, ethanol, reflux60-75%
Piperazine AlkylationBis(2-chloroethyl)amine, sulfolane, 150°C70%
Carboxamide CouplingBenzyl isocyanate, DCM, DIPEA, RT85%

Q. Which analytical techniques are critical for characterizing structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. Aromatic protons (δ 7.2-8.1 ppm) and methoxy groups (δ 3.8 ppm) are diagnostic .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 446.1984) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the pyridazine ring?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Systems : Pd(OAc)2/Xantphos improves cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Temperature Control : Maintain reflux (80-110°C) to accelerate cyclization while avoiding decomposition .
  • Workflow Automation : Continuous flow chemistry reduces side reactions and improves reproducibility .

Q. What strategies address contradictory biological activity data across studies?

  • Methodological Answer :
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., clozapine for dopamine receptor assays) .
  • Purity Validation : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting activity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like 5-HT2A or D3 receptors, resolving discrepancies between in vitro and in vivo results .

Q. What structure-activity relationship (SAR) insights guide pharmacological optimization?

  • Methodological Answer :
  • Piperazine Substitution : N-Benzyl groups enhance blood-brain barrier penetration, while 2-methoxyphenyl pyridazine improves selectivity for kinase targets .
  • Pyridazine Modifications : Electron-withdrawing groups (e.g., Cl at position 6) increase metabolic stability but reduce solubility; methoxy groups balance lipophilicity .
  • Carboxamide Flexibility : Introducing methylene spacers between piperazine and benzyl groups enhances conformational freedom, improving receptor fit .

Table 2 : Substituent Effects on Biological Activity

Substituent PositionModificationImpact on ActivityReference
Pyridazine C62-Methoxyphenyl↑ Selectivity for kinases
Piperazine N1N-Benzyl↑ CNS penetration
Carboxamide LinkerMethylene spacer↑ Conformational flexibility

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported enzyme inhibition IC50 values?

  • Methodological Answer :
  • Assay Conditions : Varying pH (7.4 vs. 6.8) or ATP concentrations (1 mM vs. 10 µM) in kinase assays alter IC50 readings. Standardize using Tris-HCl buffer (pH 7.4) and 10 µM ATP .
  • Enzyme Source : Recombinant vs. native enzymes may show differential inhibition. Use HEK293-expressed human enzymes for consistency .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) to minimize inter-lab variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide

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